molecular formula C19H30BrNO B012383 DODECANAMIDE, N-(o-BROMOBENZYL)- CAS No. 102107-37-9

DODECANAMIDE, N-(o-BROMOBENZYL)-

Cat. No. B012383
M. Wt: 368.4 g/mol
InChI Key: DEDOIAZFIQMANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanamide, N-(o-bromobenzyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(2-bromobenzyl) dodecanamide, and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of dodecanamide, N-(o-bromobenzyl)- is not fully understood. However, it is believed that this compound interacts with the surface of nanoparticles and helps to stabilize them by reducing the surface tension.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of dodecanamide, N-(o-bromobenzyl)-. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using dodecanamide, N-(o-bromobenzyl)- in lab experiments is its ability to stabilize nanoparticles. This property makes it an ideal candidate for use in the synthesis of nanoparticles. However, the limitations of this compound include its relatively high cost and limited availability.

Future Directions

There are several future directions for the use of dodecanamide, N-(o-bromobenzyl)- in scientific research. One potential area of focus is the development of more efficient and cost-effective synthesis methods. Another area of research could be the use of this compound in the development of new self-healing materials with improved properties.
In conclusion, dodecanamide, N-(o-bromobenzyl)- is a chemical compound with significant potential for use in various scientific research applications. Its ability to stabilize nanoparticles and form hydrogen bonds makes it an ideal candidate for use in the synthesis of nanoparticles and the development of self-healing materials. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of dodecanamide, N-(o-bromobenzyl)- can be achieved using different methods. One of the most common methods is the reaction of 2-bromobenzylamine with dodecanoyl chloride in the presence of a base. The resulting product is then purified to obtain the final compound.

Scientific Research Applications

Dodecanamide, N-(o-bromobenzyl)- has been used in various scientific research applications. One of its primary applications is in the field of materials science, where it is used as a surfactant in the synthesis of nanoparticles. This compound has also been used in the development of self-healing materials due to its ability to form hydrogen bonds.

properties

CAS RN

102107-37-9

Product Name

DODECANAMIDE, N-(o-BROMOBENZYL)-

Molecular Formula

C19H30BrNO

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]dodecanamide

InChI

InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22)

InChI Key

DEDOIAZFIQMANB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br

Other CAS RN

102107-37-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.